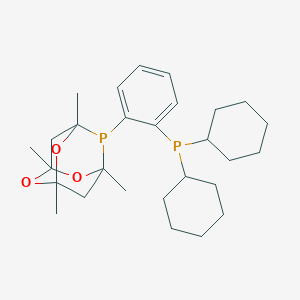
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphine ligand attached to a phenyl group, and a tetramethyl-trioxa-phosphaadamantane core. This compound is particularly significant in the field of catalysis, where it is used as a ligand in various metal-catalyzed reactions.
準備方法
The synthesis of 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane typically involves several steps:
Formation of the Phosphine Ligand: The dicyclohexylphosphine is first synthesized by reacting cyclohexylmagnesium bromide with phosphorus trichloride.
Attachment to the Phenyl Group: The dicyclohexylphosphine is then reacted with a brominated phenyl compound to form the dicyclohexylphosphaneylphenyl intermediate.
Formation of the Trioxa-Phosphaadamantane Core: The trioxa-phosphaadamantane core is synthesized separately through a series of cyclization reactions involving tetramethyl compounds.
Final Coupling: The dicyclohexylphosphaneylphenyl intermediate is then coupled with the trioxa-phosphaadamantane core under specific conditions to form the final compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, using advanced techniques such as high-pressure reactors and continuous flow systems.
化学反応の分析
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane undergoes various types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form reduced phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents on the phenyl ring are replaced by other groups.
Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions in biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals due to its unique structural properties.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
作用機序
The mechanism by which 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane exerts its effects is primarily through its role as a ligand in catalysis. The phosphine group coordinates with metal centers, stabilizing the metal and facilitating various catalytic cycles. The unique structure of the compound allows for specific interactions with the metal center, enhancing the efficiency and selectivity of the catalytic process.
類似化合物との比較
Similar compounds include other phosphine ligands such as triphenylphosphine, tricyclohexylphosphine, and diphenylphosphinoethane. Compared to these, 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane offers unique advantages:
Higher Stability: The trioxa-phosphaadamantane core provides greater stability under various reaction conditions.
Enhanced Selectivity: The specific structure allows for more selective interactions with metal centers, improving the selectivity of catalytic reactions.
Versatility: It can be used in a wider range of reactions compared to simpler phosphine ligands.
特性
分子式 |
C28H42O3P2 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
dicyclohexyl-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane |
InChI |
InChI=1S/C28H42O3P2/c1-25-19-27(3)31-26(2,29-25)20-28(4,30-25)33(27)24-18-12-11-17-23(24)32(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
InChIキー |
RDFYIHPJEXXODP-UHFFFAOYSA-N |
正規SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
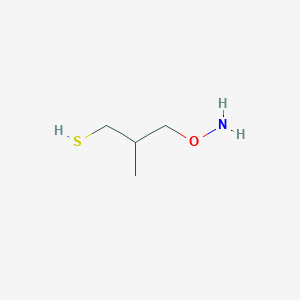
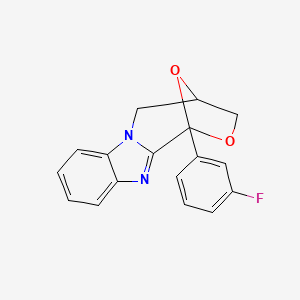
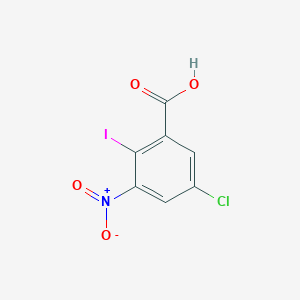
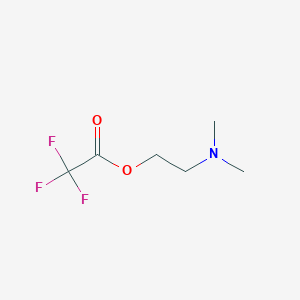
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
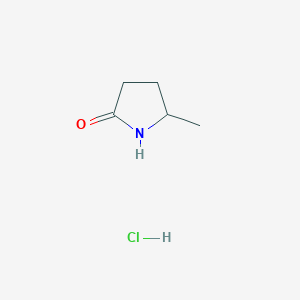
![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)

